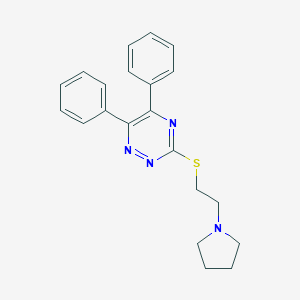
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide, also known as DPTS, is a compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a fluorescent probe for detecting reactive oxygen species and in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is not well understood, but it is believed to involve the formation of a highly reactive intermediate that reacts with ROS to produce a fluorescent product. This reaction is thought to be specific to ROS, allowing for the selective detection of these molecules in biological systems.
Biochemical and Physiological Effects:
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have a low toxicity and is relatively stable in biological systems, making it a promising compound for use in biomedical research. However, more research is needed to fully understand the biochemical and physiological effects of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide in vivo.
実験室実験の利点と制限
One of the main advantages of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its high sensitivity to ROS, which makes it a valuable tool for studying these molecules in biological systems. Additionally, its low toxicity and relative stability in biological systems make it a promising compound for use in biomedical research. However, one limitation of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research on 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide. One area of interest is the development of new drugs for the treatment of cancer and other diseases. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to have anticancer properties, and further research in this area could lead to the development of new and more effective cancer treatments. Additionally, research on the mechanism of action of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to a better understanding of the role of ROS in disease and aging, and could lead to the development of new treatments for these conditions. Finally, further research on the synthesis and properties of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide could lead to the development of new and more efficient methods for its production, making it more accessible for use in scientific research.
合成法
The synthesis of 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide involves the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
科学的研究の応用
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been used in a variety of scientific research applications. One of the most notable applications is as a fluorescent probe for detecting reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and are associated with a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide has been shown to be highly sensitive to ROS, making it a valuable tool for studying these molecules in biological systems.
特性
製品名 |
5,6-Diphenyl-1,2,4-triazin-3-yl 2-(1-pyrrolidinyl)ethyl sulfide |
|---|---|
分子式 |
C21H22N4S |
分子量 |
362.5 g/mol |
IUPAC名 |
5,6-diphenyl-3-(2-pyrrolidin-1-ylethylsulfanyl)-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4S/c1-3-9-17(10-4-1)19-20(18-11-5-2-6-12-18)23-24-21(22-19)26-16-15-25-13-7-8-14-25/h1-6,9-12H,7-8,13-16H2 |
InChIキー |
HYEYHIJEHTULJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCN(C1)CCSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-fluorophenyl)-3-methyl-2H,6H-thieno[3',2':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-6-one](/img/structure/B276203.png)
![3-amino-2-(isopropylsulfanyl)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276208.png)
![3-amino-2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276209.png)
![3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276210.png)
![2-[(3-Amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B276211.png)
![N-{[(3-amino-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276212.png)
![3-amino-6-phenyl-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276216.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276217.png)
![3-amino-6-(4-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276218.png)
![N-({[3-amino-6-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B276219.png)
![3-amino-6-(4-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276220.png)
![3-amino-6-(4-fluorophenyl)-2-[(2-oxopropyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276222.png)
![3-amino-6-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276224.png)
![3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276225.png)